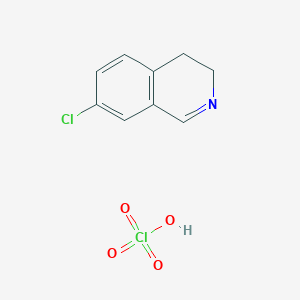
7-Chloro-3,4-dihydroisoquinoline;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3,4-dihydroisoquinoline;perchloric acid: is a chemical compound that combines the structural features of 7-Chloro-3,4-dihydroisoquinoline and perchloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized to produce the desired isoquinoline structure . The reaction conditions often include acidic media and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 7-Chloro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinolines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Chloro-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives .
Biology: In biological research, this compound may be used to study the effects of isoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 7-Chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the chlorine substituent.
Quinoline: Another related compound with a different ring structure.
Chloroquine: A well-known antimalarial drug with a quinoline-based structure.
Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and can lead to distinct applications and effects .
Propriétés
Numéro CAS |
60518-42-5 |
|---|---|
Formule moléculaire |
C9H9Cl2NO4 |
Poids moléculaire |
266.07 g/mol |
Nom IUPAC |
7-chloro-3,4-dihydroisoquinoline;perchloric acid |
InChI |
InChI=1S/C9H8ClN.ClHO4/c10-9-2-1-7-3-4-11-6-8(7)5-9;2-1(3,4)5/h1-2,5-6H,3-4H2;(H,2,3,4,5) |
Clé InChI |
NTQWCLWMKFPUTA-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=C1C=CC(=C2)Cl.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


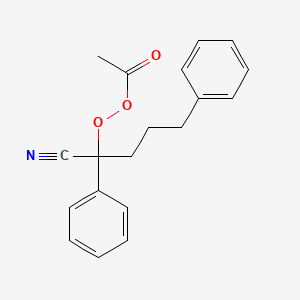
![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)

![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
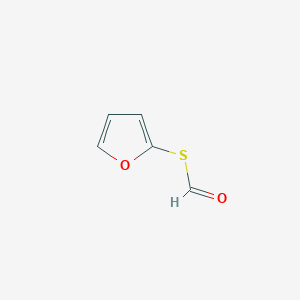
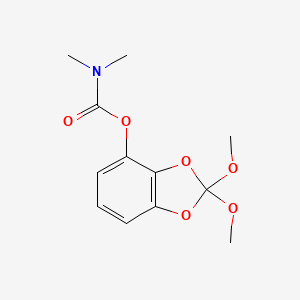
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)
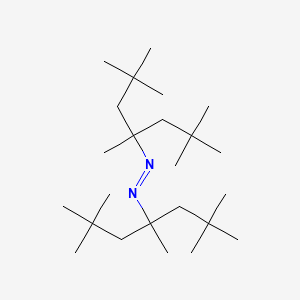

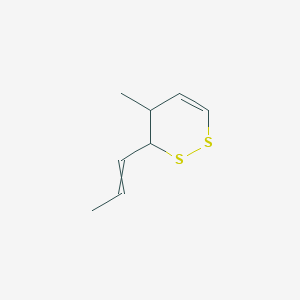
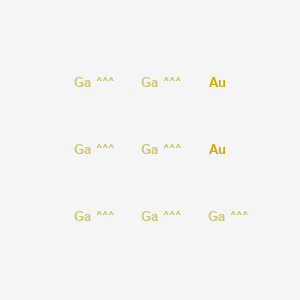
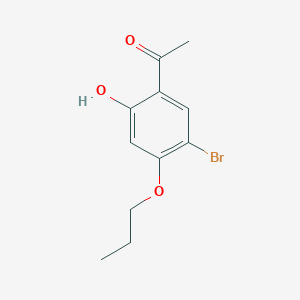

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
